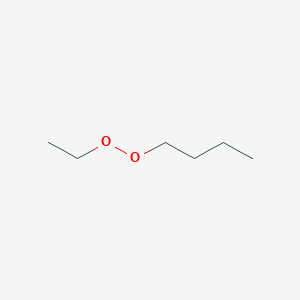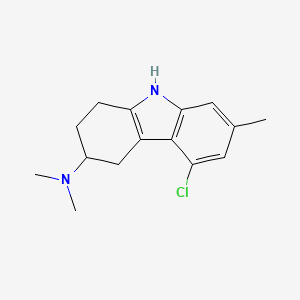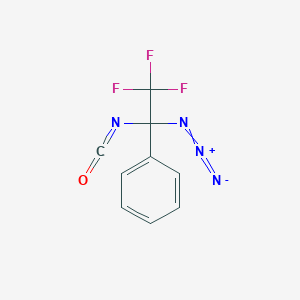
Tetrasodium 3,3'-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium 3,3’-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3,3’-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve optimal results .
化学反应分析
Types of Reactions
Tetrasodium 3,3’-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: This can lead to the breakdown of the azo bonds, resulting in different products.
Substitution: This can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can produce amines and other breakdown products .
科学研究应用
Tetrasodium 3,3’-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular targets include various substrates that interact with the azo and naphthalene groups, leading to changes in their optical properties. The pathways involved often include electron transfer and resonance stabilization .
相似化合物的比较
Similar Compounds
- Tetrasodium 5,5’-(carbonylbis(imino-4,1-phenyleneazo))bis(8-(4-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Tetrasodium 3,3’-(carbonylbis(imino-4,1-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate)
Uniqueness
Compared to similar compounds, tetrasodium 3,3’-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate) stands out due to its specific structural features that confer unique color properties and stability. Its ability to undergo various chemical reactions without significant degradation makes it a valuable compound in multiple applications .
属性
CAS 编号 |
59262-64-5 |
|---|---|
分子式 |
C45H30N12Na4O15S4 |
分子量 |
1199.0 g/mol |
IUPAC 名称 |
tetrasodium;4-amino-3-[[4-[[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C45H34N12O15S4.4Na/c46-37-35-23(21-33(75(67,68)69)41(43(35)58)56-50-27-7-3-1-4-8-27)19-31(73(61,62)63)39(37)54-52-29-15-11-25(12-16-29)48-45(60)49-26-13-17-30(18-14-26)53-55-40-32(74(64,65)66)20-24-22-34(76(70,71)72)42(44(59)36(24)38(40)47)57-51-28-9-5-2-6-10-28;;;;/h1-22,58-59H,46-47H2,(H2,48,49,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
InChI 键 |
DBKQULPNJJEYMH-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)N=NC6=C(C=C7C=C(C(=C(C7=C6N)O)N=NC8=CC=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)

![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)





![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)
